4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
XPC-6444 is a highly potent, isoform-selective, and central nervous system-penetrant inhibitor of sodium voltage-gated channel alpha subunit 1.6. It has an inhibitory concentration 50 value of 41 nanomolar for human sodium voltage-gated channel alpha subunit 1.6 and exhibits anticonvulsant activity .
Preparation Methods
The synthetic routes and reaction conditions for XPC-6444 are not explicitly detailed in the available literature. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
XPC-6444 undergoes various chemical reactions, primarily involving its interaction with sodium voltage-gated channels. It is a highly potent inhibitor of sodium voltage-gated channel alpha subunit 1.6 and also displays potent blocking activity against sodium voltage-gated channel alpha subunit 1.2 . The compound shows high selectivity over sodium voltage-gated channel alpha subunit 1.1 and sodium voltage-gated channel alpha subunit 1.5 . The major products formed from these reactions are not explicitly detailed in the available literature.
Scientific Research Applications
XPC-6444 is primarily used in scientific research for its anticonvulsant properties. It is a valuable tool in the study of sodium voltage-gated channels, particularly sodium voltage-gated channel alpha subunit 1.6 and sodium voltage-gated channel alpha subunit 1.2 . The compound’s ability to penetrate the central nervous system makes it useful in research related to neurological disorders and potential therapeutic interventions .
Mechanism of Action
XPC-6444 exerts its effects by inhibiting sodium voltage-gated channel alpha subunit 1.6, which plays a crucial role in the generation and propagation of action potentials in neurons . By blocking this channel, XPC-6444 reduces neuronal excitability and exhibits anticonvulsant activity. The compound also inhibits sodium voltage-gated channel alpha subunit 1.2, further contributing to its overall effect .
Comparison with Similar Compounds
XPC-6444 is unique in its high potency and selectivity for sodium voltage-gated channel alpha subunit 1.6. Similar compounds include other sodium channel inhibitors such as tetrodotoxin and lidocaine, which also block sodium channels but with different selectivity profiles and potencies . XPC-6444’s ability to penetrate the central nervous system and its high selectivity for sodium voltage-gated channel alpha subunit 1.6 make it a valuable tool for research in neurological disorders .
Properties
Molecular Formula |
C22H25F3N4O2S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25F3N4O2S2/c1-22(2,3)29(4)11-14-6-5-7-17(23)16(14)10-26-15-8-18(24)21(19(25)9-15)33(30,31)28-20-12-32-13-27-20/h5-9,12-13,26,28H,10-11H2,1-4H3 |
InChI Key |
VOJFVKGTRNXOTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CC1=C(C(=CC=C1)F)CNC2=CC(=C(C(=C2)F)S(=O)(=O)NC3=CSC=N3)F |
Canonical SMILES |
CC(C)(C)N(C)CC1=C(C(=CC=C1)F)CNC2=CC(=C(C(=C2)F)S(=O)(=O)NC3=CSC=N3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XPC-6444; XPC 6444; XPC6444; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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